molecular formula C9H8FN3 B2555614 1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 727967-95-5

1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B2555614
CAS RN: 727967-95-5
M. Wt: 177.182
InChI Key: KOTZBCKOEKMKPE-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-1H-pyrazol-5-amine” is a type of fluorinated pyrazole . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

The synthesis of fluorinated pyrazoles can be performed via a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined by various spectroscopic techniques, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Pyrazole Derivatives : 1-(4-fluorophenyl)-1H-pyrazol-5-amine has been utilized in the synthesis of various 1,5-diaryl pyrazole derivatives with antimicrobial properties, showcasing its potential in medicinal chemistry (Ragavan et al., 2010).
  • Structural Analysis and Conformation : The compound's structural conformation has been analyzed, indicating that the central pyrazole ring adopts an envelope conformation, providing insights into its molecular geometry and potential interactions (Abdel-Wahab et al., 2013).
  • Crystallographic Studies : Extensive crystallographic studies have been conducted to understand the dihedral angles and molecular packing of various pyrazole compounds, aiding in the comprehension of their chemical behavior and potential applications (Yamuna et al., 2014).

Applications in Drug Discovery and Material Science

  • Development of Anticancer Agents : The compound has been involved in the synthesis of derivatives that exhibit activity against important cancer kinases, highlighting its role in the development of novel anticancer drugs (Abu Thaher et al., 2012).
  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity, suggesting its potential in creating new antimicrobial agents (Khalifa & Abdelbaky, 2008).
  • Nonlinear Optical Studies : The compound has been used in the synthesis of materials with considerable nonlinear optical properties, indicating its potential application in the field of optoelectronics and photonics (Tamer et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-1H-pyrazol-5-amine is the Mitogen-activated protein kinase 14 (MAPK14) in humans . MAPK14 is a protein that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.

Mode of Action

This compound interacts with its target, MAPK14, leading to changes in the protein’s activity . .

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Given its target, it is likely that it influences pathways related to inflammation, cell growth, and apoptosis. More research is needed to fully understand the downstream effects of its action .

Result of Action

The molecular and cellular effects of this compound’s action are not well understood. Given its target, it may influence cellular processes such as inflammation, cell growth, and apoptosis. More research is needed to fully understand these effects .

Safety and Hazards

The safety data sheet for 4-Fluorophenol, a related compound, indicates that it may cause respiratory irritation, is harmful if inhaled, causes serious eye irritation, and causes skin irritation .

properties

IUPAC Name

2-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTZBCKOEKMKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

727967-95-5
Record name 1-(4-fluorophenyl)-1H-pyrazol-5-amine
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